Cas no 20981-79-7 (3,5-Diiodophenol)

3,5-Diiodophenol is a halogenated phenolic compound characterized by the presence of two iodine atoms at the 3 and 5 positions of the phenol ring. This structural configuration enhances its utility as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The iodine substituents contribute to its reactivity in electrophilic aromatic substitution and cross-coupling reactions, making it valuable for constructing complex molecular frameworks. Its high purity and stability under controlled conditions ensure consistent performance in laboratory and industrial applications. 3,5-Diiodophenol is also employed in material science for modifying polymer properties and in analytical chemistry as a reference standard.
3,5-Diiodophenol structure
3,5-Diiodophenol structure
商品名:3,5-Diiodophenol
CAS番号:20981-79-7
MF:C6H4OI2
メガワット:345.90336
MDL:MFCD12405421
CID:1040273
PubChem ID:15505783

3,5-Diiodophenol 化学的及び物理的性質

名前と識別子

    • 3,5-Diiodophenol
    • 3,5-diiodo-phenol
    • 3,5-Diiod-phenol
    • 3,5-Dijod-phenol
    • AG-E-54005
    • AGN-PC-00PH26
    • ANW-67837
    • CTK4E5597
    • MB11867
    • Phenol, 3,5-diiodo-
    • SureCN1687060
    • MFCD12405421
    • CS-0237106
    • Q223017
    • DTXSID80573449
    • SCHEMBL1687060
    • DA-24614
    • 20981-79-7
    • SY162515
    • EN300-178001
    • MDL: MFCD12405421
    • インチ: InChI=1S/C6H4I2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
    • InChIKey: KYRNAIDRKAWDLJ-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=C(C=C1I)O)I

計算された属性

  • せいみつぶんしりょう: 345.83516g/mol
  • どういたいしつりょう: 345.83516g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 87.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

3,5-Diiodophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-178001-1.0g
3,5-diiodophenol
20981-79-7 95%
1g
$884.0 2023-06-08
Enamine
EN300-178001-5.0g
3,5-diiodophenol
20981-79-7 95%
5g
$2566.0 2023-06-08
Enamine
EN300-178001-0.25g
3,5-diiodophenol
20981-79-7 95%
0.25g
$438.0 2023-09-20
TRC
D075245-100mg
3,5-Diiodophenol
20981-79-7
100mg
$ 305.00 2022-06-06
Enamine
EN300-178001-0.05g
3,5-diiodophenol
20981-79-7 95%
0.05g
$205.0 2023-09-20
Aaron
AR002L4Z-2.5g
Phenol, 3,5-diiodo-
20981-79-7 95%
2.5g
$2411.00 2025-01-21
A2B Chem LLC
AB19607-250mg
3,5-Diiodophenol
20981-79-7 95%
250mg
$497.00 2024-04-20
A2B Chem LLC
AB19607-100mg
3,5-Diiodophenol
20981-79-7 95%
100mg
$358.00 2024-04-20
Aaron
AR002L4Z-100mg
Phenol, 3,5-diiodo-
20981-79-7 95%
100mg
$446.00 2025-01-21
Aaron
AR002L4Z-250mg
Phenol, 3,5-diiodo-
20981-79-7 95%
250mg
$628.00 2025-01-21

3,5-Diiodophenol 関連文献

3,5-Diiodophenolに関する追加情報

3,5-Diiodophenol (CAS No. 20981-79-7): An Overview of Its Properties, Applications, and Recent Research

3,5-Diiodophenol (CAS No. 20981-79-7) is a versatile compound with significant applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. This compound is characterized by its unique molecular structure, which consists of a phenol ring substituted with two iodine atoms at the 3 and 5 positions. The presence of these iodine atoms imparts distinct chemical and physical properties to the molecule, making it a valuable reagent in numerous scientific and industrial processes.

The chemical formula of 3,5-Diiodophenol is C6H4I2O2, and its molecular weight is approximately 319.9 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its melting point ranges from 160 to 162°C, and it exhibits moderate stability under standard laboratory conditions.

In the realm of medicinal chemistry, 3,5-Diiodophenol has garnered attention due to its potential therapeutic applications. Recent studies have explored its use as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting thyroid disorders and cancer. The iodine atoms in the molecule can be readily functionalized or replaced with other groups, making it a valuable starting material for the development of novel drugs.

One notable application of 3,5-Diiodophenol is in the synthesis of radioisotopes for medical imaging and therapy. Iodine-123 and Iodine-131 are commonly used radioisotopes in nuclear medicine for diagnosing and treating thyroid diseases. The ability to incorporate these radioisotopes into the phenolic structure of 3,5-Diiodophenol enhances its utility in this field. For instance, a study published in the Journal of Medicinal Chemistry reported the successful synthesis of radiolabeled derivatives of 3,5-Diiodophenol, which showed promising results in targeted cancer therapy.

Beyond its medicinal applications, 3,5-Diiodophenol has also found use in materials science. Its unique electronic properties make it an attractive candidate for the development of functional materials such as conductive polymers and organic semiconductors. Research conducted at the University of California demonstrated that 3,5-Diiodophenol-based polymers exhibited enhanced electrical conductivity and stability under various environmental conditions. These findings open up new possibilities for the use of 3,5-Diiodophenol-derived materials in electronic devices and sensors.

In analytical chemistry, 3,5-Diiodophenol serves as a useful reagent for various analytical techniques. Its high reactivity with certain functional groups makes it an effective derivatizing agent for improving the detection sensitivity of target analytes. A recent study published in Analytical Chemistry highlighted the use of 3,5-Diiodophenol-based derivatization methods for the sensitive detection of trace amounts of environmental pollutants. The results showed that this approach significantly enhanced the detection limits and accuracy compared to traditional methods.

The environmental impact of chemicals is a growing concern in modern research. Studies on the biodegradability and ecotoxicity of 3,5-Diiodophenol have been conducted to ensure its safe use in various applications. A comprehensive review published in Environmental Science & Technology indicated that while 3,5-Diiodophenol exhibits moderate biodegradability under aerobic conditions, it may persist longer in anaerobic environments. Therefore, proper handling and disposal practices are recommended to minimize any potential environmental risks.

In conclusion, 3,5-Diiodophenol (CAS No. 20981-79-7) is a multifaceted compound with a wide range of applications across different scientific disciplines. Its unique chemical properties make it an essential reagent in medicinal chemistry, materials science, and analytical chemistry. Ongoing research continues to uncover new uses and potential benefits of this compound, further solidifying its importance in modern scientific research.

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